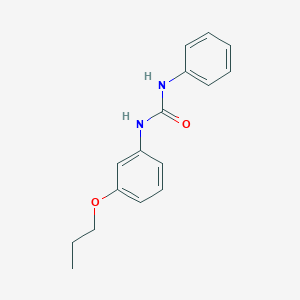![molecular formula C18H20N2O2 B267119 2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B267119.png)
2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide, commonly known as IB-MECA, is a small molecule agonist of the adenosine A3 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The purpose of
Mécanisme D'action
IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor, a G protein-coupled receptor that is widely expressed in various tissues and organs. Activation of the adenosine A3 receptor leads to downstream signaling pathways, including the activation of protein kinase A and the inhibition of adenylate cyclase, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects
IB-MECA has been shown to have various biochemical and physiological effects, including the induction of apoptosis, suppression of angiogenesis, reduction of pro-inflammatory cytokines and chemokines, improvement of cognitive function, and reduction of neuroinflammation. These effects are mediated by the activation of the adenosine A3 receptor and downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
IB-MECA has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, IB-MECA also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of IB-MECA, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, the elucidation of its molecular mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, the use of IB-MECA in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Conclusion
In conclusion, IB-MECA is a small molecule agonist of the adenosine A3 receptor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor, leading to downstream signaling pathways and various biochemical and physiological effects. While IB-MECA has several advantages for lab experiments, it also has some limitations, and there are several future directions for its study and development.
Méthodes De Synthèse
The synthesis of IB-MECA involves the reaction of 4-isopropylbenzoyl chloride with N-methyl-1,2-benzenediamine in the presence of a base, such as sodium hydroxide. The resulting product is purified by recrystallization to obtain IB-MECA in high yield and purity.
Applications De Recherche Scientifique
IB-MECA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, IB-MECA has been shown to inhibit tumor growth and metastasis by inducing apoptosis and suppressing angiogenesis. In inflammation, IB-MECA has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In neurological disorders, IB-MECA has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
Nom du produit |
2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N-methyl-2-[(4-propan-2-ylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)13-8-10-14(11-9-13)17(21)20-16-7-5-4-6-15(16)18(22)19-3/h4-12H,1-3H3,(H,19,22)(H,20,21) |
Clé InChI |
XDCFJBUYVSCMKS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid](/img/structure/B267041.png)
![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267043.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B267044.png)

![3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267046.png)
![4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)

![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)

